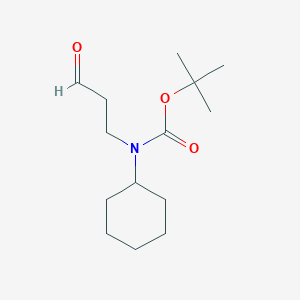
Ethyl 2-(4-Methylpiperazin-1-yl)nicotinate
Descripción general
Descripción
Ethyl 2-(4-Methylpiperazin-1-yl)nicotinate (EMPN) is an organic compound that is widely used in scientific research and laboratory experiments. It is a derivative of nicotinic acid and contains a piperazine ring structure. It is a white crystalline solid that is soluble in water and has a melting point of approximately 200°C. EMPN is used in a variety of scientific applications due to its unique properties.
Aplicaciones Científicas De Investigación
Crystallographic Analysis
- Polymorphic Forms and Crystal Structures : Ethyl 2-(4-Methylpiperazin-1-yl)nicotinate's analog, Olanzapine, exhibits various polymorphic forms. For example, a study by Thakuria and Nangia (2011) explored a new polymorphic form IV, obtained during cocrystallization attempts with nicotinamide. This form featured distinct molecular arrangements compared to other forms, highlighting the variability in crystal structures within similar compounds (Thakuria & Nangia, 2011).
Biological and Pharmacological Effects
- Memory Improvement in Animal Models : Zhang Hong-ying (2012) investigated derivatives of Ethyl 2-(4-Methylpiperazin-1-yl)nicotinate for their effects on learning and memory dysfunction in mice. The study found these derivatives improved memory function, suggesting potential applications in cognitive disorders (Zhang Hong-ying, 2012).
- Antimicrobial and Antifungal Properties : Research by Bentabed-Ababsa et al. (2010) explored the metalation of related esters and nitriles, leading to the creation of compounds with antimicrobial and antifungal activities. This highlights potential applications in developing new antibacterial and antifungal agents (Bentabed-Ababsa et al., 2010).
Catalytic and Chemical Properties
- Catalytic Activity in Chemical Reactions : A study by Bharathi et al. (2009) on unsymmetrical end-off, aminomethylated ligands, related to Ethyl 2-(4-Methylpiperazin-1-yl)nicotinate, showed that their complexes exhibited catalytic behaviors. This suggests potential uses in catalyzing various chemical reactions (Bharathi et al., 2009).
Spectroscopy and Quantum Chemistry
- Spectral Analysis and Quantum Chemical Modeling : The compound's spectral properties were studied by Al-Ghulikah et al. (2019), who analyzed its Fourier transform infrared and Raman spectra. Such analyses are crucial for understanding the compound's chemical behavior and properties (Al-Ghulikah et al., 2019).
Synthesis and Structural Characterization
- Synthesis and Structure Determination : Research on the synthesis of related compounds, like by Zhou et al. (2008), contributes to understanding how to effectively synthesize and characterize structures within this chemical class (Zhou et al., 2008).
Industrial Applications
- Production Methods with Industrial Applications : Lisicki et al. (2022) reviewed ecological methods to produce nicotinic acid from raw materials related to Ethyl 2-(4-Methylpiperazin-1-yl)nicotinate. This highlights the compound's relevance in industrial processes, especially in the context of green chemistry (Lisicki et al., 2022).
Propiedades
IUPAC Name |
ethyl 2-(4-methylpiperazin-1-yl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-3-18-13(17)11-5-4-6-14-12(11)16-9-7-15(2)8-10-16/h4-6H,3,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXZDDFALXBOLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)N2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693200 | |
| Record name | Ethyl 2-(4-methylpiperazin-1-yl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-Methylpiperazin-1-yl)nicotinate | |
CAS RN |
1185291-69-3 | |
| Record name | Ethyl 2-(4-methylpiperazin-1-yl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl)boronic acid](/img/structure/B1394004.png)






![tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B1394015.png)

![[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B1394021.png)


